A Technical Guide to the Structural Analysis of Potassium (4-carboxyphenyl)trifluoroborate
A Technical Guide to the Structural Analysis of Potassium (4-carboxyphenyl)trifluoroborate
Introduction
Potassium (4-carboxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] Their appeal stems from their stability to air and moisture, a notable advantage over their boronic acid counterparts, which can be prone to dehydration and other stability issues.[2] The presence of the carboxylic acid moiety in the 4-position of the phenyl ring introduces a valuable functional handle, opening avenues for further molecular elaboration, making this compound particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients.
A thorough and unambiguous structural characterization is paramount to ensuring the quality, reactivity, and predictability of this reagent in complex synthetic pathways. This guide provides an in-depth overview of the core analytical techniques employed to elucidate and confirm the structure of potassium (4-carboxyphenyl)trifluoroborate, offering insights into the experimental rationale and data interpretation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Molecular Structure
Potassium (4-carboxyphenyl)trifluoroborate is a white crystalline solid. The defining feature of its structure is a tetracoordinate boron atom, which imparts greater stability compared to tricoordinate boronic acids.[1] This stability allows for the manipulation of other functional groups within the molecule while preserving the crucial carbon-boron bond for subsequent reactions.[3]
Core Structural Analysis Workflow
A multi-technique approach is essential for the comprehensive structural elucidation of potassium (4-carboxyphenyl)trifluoroborate. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.
Caption: Integrated workflow for the structural elucidation of potassium (4-carboxyphenyl)trifluoroborate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. For organotrifluoroborates, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B is required for a complete picture.[4][5]
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve ~5-10 mg of potassium (4-carboxyphenyl)trifluoroborate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic salts.
-
¹H NMR : Acquire a standard proton NMR spectrum. The aromatic protons will appear as doublets in the approximate range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm), which will exchange upon addition of D₂O.
-
¹³C NMR : Obtain a proton-decoupled ¹³C spectrum. Key resonances include the carboxyl carbon (~165-175 ppm), the aromatic carbons (120-140 ppm), and, importantly, the carbon directly attached to the boron atom. This C-B signal is often broad due to the quadrupolar nature of the boron nucleus.[5]
-
¹⁹F NMR : This experiment is crucial for confirming the trifluoroborate moiety. A single, often broad, resonance is expected in the range of -129 to -141 ppm.[5] The chemical shift can be influenced by the solvent and concentration.
-
¹¹B NMR : The ¹¹B spectrum will show a characteristic quartet due to the coupling between the boron-11 nucleus and the three equivalent fluorine atoms (¹JB-F).[4][5] Using a modified pulse sequence can improve resolution and allow for the clear observation of this coupling.[4]
Causality and Interpretation
-
Solvent Choice : The choice of DMSO-d₆ is strategic. It not only solubilizes the salt but also shifts the residual water peak away from the aromatic region, preventing signal overlap.
-
Multi-nuclear Approach : Relying on ¹H NMR alone is insufficient. ¹⁹F and ¹¹B NMR provide direct evidence of the trifluoroborate group, which is the defining feature of the molecule. The observation of the ¹¹B-¹⁹F coupling constant is a definitive confirmation of the B-F bonds.[4][5]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Information |
| ¹H | ~7.5-8.0 | Doublets | 1,4-disubstituted aromatic ring |
| >10 | Broad Singlet | Carboxylic acid proton | |
| ¹³C | ~165-175 | Singlet | Carboxyl carbon |
| ~120-140 | Singlets | Aromatic carbons | |
| (Variable) | Broad Singlet | Carbon attached to Boron | |
| ¹⁹F | ~ -135 | Broad Singlet | Trifluoroborate group |
| ¹¹B | ~ 3-5 | Quartet | Tetracoordinate Boron (B-F coupling) |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of the molecule. For potassium organotrifluoroborates, electrospray ionization (ESI) in negative ion mode is the technique of choice.[6][7][8]
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol.[9]
-
Ionization : Introduce the sample into an ESI source operating in negative ion mode. The trifluoroborate anion, [C₇H₅O₂BF₃]⁻, is the primary species observed.
-
Mass Analysis : Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the exact mass of the anion.
-
Data Validation : The measured mass should be within 5 ppm of the calculated theoretical mass for the elemental formula.[6][8] It is common practice to use internal reference standards, such as sodium alkyl sulfates, to ensure high accuracy.[6][9]
Causality and Interpretation
-
Negative Ion Mode : The trifluoroborate group carries a formal negative charge, making it ideal for detection in negative ESI mode. This provides high sensitivity and a clean spectrum.
-
Internal Standards : The use of internal standards is a self-validating step.[6] It corrects for any minor fluctuations in the mass spectrometer's calibration, ensuring the trustworthiness of the high-accuracy mass measurement.
-
Adduct Formation : Be aware of potential adducts. While the primary ion is the trifluoroborate anion, adducts like [2M + K]⁻ or [2M + Na]⁻ have also been observed and can provide additional information, though may also indicate decomposition pathways.[10]
Vibrational Spectroscopy (FTIR/Raman)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : The most common method is the potassium bromide (KBr) pellet technique.[11] A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet.
-
Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹).[12]
Key Vibrational Modes and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2500-3300 | O-H stretch | Carboxylic Acid O-H (broad) |
| ~1680-1710 | C=O stretch | Carboxylic Acid C=O |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1000-1100 | B-F stretch | Trifluoroborate B-F |
| ~1210-1320 | C-O stretch | Carboxylic Acid C-O |
The broad O-H stretch and the strong C=O stretch are characteristic of the carboxylic acid dimer, which is often present in the solid state. The strong absorptions in the 1000-1100 cm⁻¹ region are indicative of the B-F bonds.
Single-Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Crystallography
-
Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from an aqueous or alcohol solution).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters.
Structural Insights
-
Boron Geometry : X-ray analysis confirms the distorted tetrahedral geometry around the boron atom, a hallmark of the BF₃⁻ group.[13]
-
Bond Lengths and Angles : Precise measurements of C-B, B-F, C=O, and C-O bond lengths can be obtained, confirming the covalent and ionic nature of the bonding within the molecule.
-
Intermolecular Interactions : The crystal packing reveals how the molecules interact in the solid state. This includes hydrogen bonding from the carboxylic acid groups and ionic interactions between the potassium cations and the trifluoroborate anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions.[13]
Caption: Key structural features and ionic interaction in potassium (4-carboxyphenyl)trifluoroborate.
Conclusion
The structural analysis of potassium (4-carboxyphenyl)trifluoroborate requires a synergistic combination of advanced analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) elucidates the molecular structure and connectivity in solution. High-resolution mass spectrometry provides unequivocal confirmation of the elemental formula. Vibrational spectroscopy (FTIR) offers a rapid means to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof of the three-dimensional solid-state structure, including precise bond parameters and intermolecular packing forces. By integrating the data from these orthogonal methods, researchers and drug development professionals can proceed with confidence, knowing the precise structure and quality of this critical synthetic building block.
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